DIFLUNISAL_met006
Description
DIFLUNISAL_met006, commonly referred to as diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid. Developed in 1971 by Merck Sharp & Dohme, it inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and alleviating pain and inflammation . Beyond its traditional use for rheumatoid arthritis and osteoarthritis, diflunisal has gained recognition for stabilizing transthyretin (TTR) tetramers, preventing amyloid fibril formation in cardiac amyloidosis . Its pharmacokinetics are characterized by high plasma protein binding (>98%), a long half-life (~8–12 hours), and dose-dependent elimination, necessitating a loading dose for rapid steady-state plasma levels .
Properties
IUPAC Name |
6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZXVQOCMCPTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diflunisal glucuronide ether involves the glucuronidation of diflunisal. This process typically occurs in the liver, where diflunisal undergoes phase II metabolism to form glucuronide conjugates . The reaction conditions for this process include the presence of glucuronic acid and the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods
Industrial production of diflunisal glucuronide ether is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic glucuronidation process .
Chemical Reactions Analysis
Types of Reactions
Diflunisal glucuronide ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diflunisal glucuronide ether can lead to the formation of diflunisal glucuronide.
Scientific Research Applications
Diflunisal glucuronide ether has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diflunisal glucuronide ether involves its formation through the glucuronidation of diflunisal. Diflunisal itself inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The glucuronide ether form is a metabolite and does not have significant pharmacological activity .
Comparison with Similar Compounds
Tafamidis
- Structure : Tafamidis is a benzoxazole derivative, distinct from diflunisal’s difluorophenyl-salicylic acid backbone.
- Mechanism: Both stabilize TTR tetramers, but tafamidis selectively binds to the thyroxine-binding site, while diflunisal acts via non-covalent interactions .
- Efficacy : Clinical studies show comparable survival benefits in transthyretin amyloid cardiomyopathy (ATTR-CM), but tafamidis has fewer NSAID-associated side effects (e.g., gastrointestinal bleeding) .
- Dosage : Tafamidis requires lower doses (80 mg/day) compared to diflunisal (250–500 mg BID) .
Diclofenac
- Structure : A phenylacetic acid derivative, structurally dissimilar to diflunisal.
- Mechanism : Both inhibit COX-1/COX-2, but diclofenac has higher COX-2 selectivity, increasing cardiovascular risks.
- Combination Therapy : Synergistic effects with diflunisal and metformin in reducing proliferation of acute myeloid leukemia (AML) cells, though diflunisal alone shows stronger cytostatic activity at lower concentrations (0.4–0.8 mM) .
MK-647 (Early Diflunisal Prototype)
- Pharmacokinetics : Early studies of MK-647 (diflunisal’s prototype) demonstrated rapid absorption (peak plasma levels at 1–2 hours) and dose-dependent elimination in humans. At 500 mg, plasma concentration was 10-fold higher than at 50 mg, with 95% renal excretion .
Pharmacokinetic and Efficacy Comparison
Clinical and Preclinical Findings
Cardiac Amyloidosis
- Diflunisal (250 mg BID) achieved plasma concentrations of 172–188 µM, sufficient to limit TTR dissociation to 10% of normal rates . In a Boston University study, diflunisal-treated ATTR-CM patients showed survival benefits comparable to tafamidis, even after adjusting for renal function and disease stage .
Anti-Virulence Activity
- Aza-derivatives with similar backbones exhibit enhanced solubility and reduced toxicity in preclinical models .
Drug Delivery Systems
- Nanoparticle-encapsulated diflunisal achieved 100% release within 6 hours, compared to slower dissolution from pure powder, improving bioavailability .
Critical Considerations
- Side Effects : Diflunisal’s NSAID properties pose risks of gastrointestinal bleeding, renal injury, and hypertension, which are absent in tafamidis .
- Cost and Accessibility : Tafamidis is prohibitively expensive (~$225,000/year), whereas generic diflunisal offers a cost-effective alternative for TTR stabilization .
- Drug Interactions : Diflunisal’s high plasma protein binding may displace other drugs (e.g., warfarin), necessitating dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
